REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:14][C:15](O)([CH2:17][CH2:18][C:19]([CH3:22])(O)[CH3:20])[CH3:16].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:14][C:15]1([CH3:16])[C:2]2[CH:1]=[C:13]3[C:5]([C:6]4[CH:7]=[C:8]5[C:19]([CH3:22])([CH3:20])[CH2:18][CH2:17][C:15]([CH3:16])([CH3:14])[C:9]5=[CH:10][C:11]=4[CH2:12]3)=[CH:4][C:3]=2[C:19]([CH3:22])([CH3:20])[CH2:18][CH2:17]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
9.72 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
19.61 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(O)C)O
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-8 °C
|
Type
|
CUSTOM
|
Details
|
After stirring by a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 19 hours (dark brown solution)
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
the dark brown solution was poured into 150 ml of ice water
|
Type
|
CUSTOM
|
Details
|
to perform quenching (yellowish brown slurry) After the soluble component
|
Type
|
EXTRACTION
|
Details
|
was extracted with 500 ml of diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dispensed organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
the MgSO4 was filtered off
|
Type
|
DISTILLATION
|
Details
|
distilled off by a rotary evaporator
|
Type
|
WASH
|
Details
|
washed 6 times with 10 ml of hexane and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C=2C=C3C=4C=C5C(=CC4CC3=CC21)C(CCC5(C)C)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |